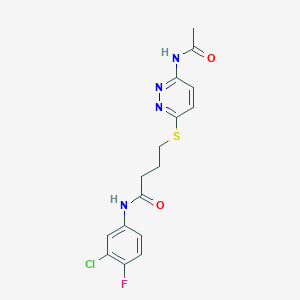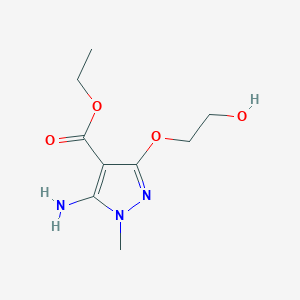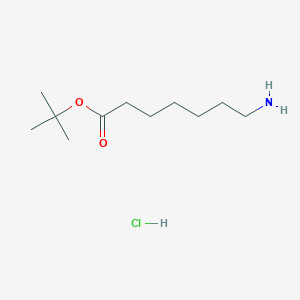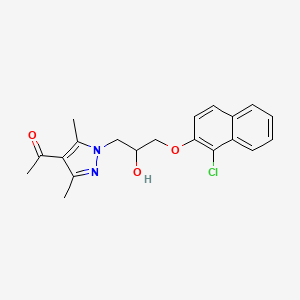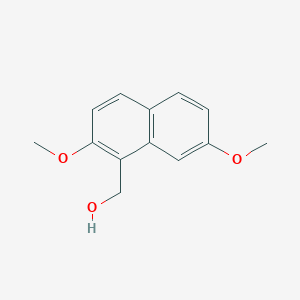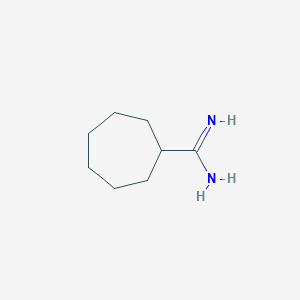
Cycloheptanecarboxamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptanecarboxamidine (C7A) is a cyclic amine compound derived from the cycloheptane ring system. It is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. C7A is an important intermediate in the synthesis of many biologically active compounds and has been widely used as a building block in the synthesis of various pharmaceuticals and other compounds.
Mecanismo De Acción
The mechanism of action of Cycloheptanecarboxamidine is not fully understood. However, it is believed to interact with a variety of biological targets, including enzymes, receptors, and transporters. Cycloheptanecarboxamidine has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 enzymes. It has also been shown to interact with various receptors and transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT).
Biochemical and Physiological Effects
Cycloheptanecarboxamidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Cycloheptanecarboxamidine can modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 enzymes. It has also been shown to interact with various receptors and transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT).
In vivo studies have shown that Cycloheptanecarboxamidine can modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 enzymes. It has also been shown to interact with various receptors and transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT). In addition, Cycloheptanecarboxamidine has been shown to have anti-inflammatory and antioxidant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cycloheptanecarboxamidine has several advantages as a building block in organic synthesis. It is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is also a highly efficient process and can be used to synthesize Cycloheptanecarboxamidine in high yields.
However, there are some limitations to the use of Cycloheptanecarboxamidine in lab experiments. It is a volatile compound and must be handled with care. In addition, it is a highly reactive compound and can react with other compounds in the reaction mixture.
Direcciones Futuras
The potential applications of Cycloheptanecarboxamidine are vast and there are many potential future directions for research. These include the development of new synthetic methods for the synthesis of Cycloheptanecarboxamidine, the development of Cycloheptanecarboxamidine-based inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), the development of Cycloheptanecarboxamidine-based antifungal agents and antiviral agents, and the exploration of its potential therapeutic applications. In addition, further research is needed to better understand the mechanism of action of Cycloheptanecarboxamidine and its biochemical and physiological effects.
Métodos De Síntesis
The most common method for the synthesis of Cycloheptanecarboxamidine is the Curtius rearrangement. This reaction involves the conversion of an acyl azide into an isocyanate, which is then reacted with an amine to form an amide. The Curtius rearrangement is a highly efficient process and can be used to synthesize Cycloheptanecarboxamidine in high yields.
Aplicaciones Científicas De Investigación
Cycloheptanecarboxamidine has been widely used in scientific research as a building block in the synthesis of various biologically active compounds. It has been used as a starting material for the synthesis of inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Cycloheptanecarboxamidine has also been used as a starting material for the synthesis of antifungal agents, antiviral agents, and other compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
cycloheptanecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWXVDIKUIVRIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptanecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2H-1,3-benzodioxol-5-yl)-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2391833.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2391835.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2391837.png)

![5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391840.png)
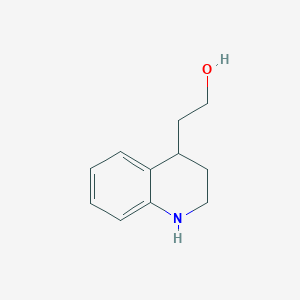
![3-(4-Methoxyphenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2391842.png)
